Phosalone

Übersicht

Beschreibung

Phosalon ist eine organische Phosphorverbindung, die üblicherweise als Insektizid und Akarizid eingesetzt wird. Es wurde von Rhône-Poulenc in Frankreich entwickelt. Phosalon ist bekannt für seine Wirksamkeit bei der Bekämpfung einer Vielzahl von Schädlingen an Feldfrüchten wie Nüssen, Zitrusfrüchten, Granatäpfeln, Steinobst, Trauben, Kartoffeln und Artischocken . Es wurde im Dezember 2006 aus der Pestizidregistrierung in der Europäischen Union gestrichen, da es potenzielle Umwelt- und Gesundheitsrisiken aufweist .

Vorbereitungsmethoden

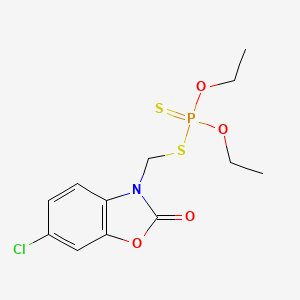

Phosalon wird durch Kondensation von Natrium- oder Ammoniumdiethyldithiophosphat mit 6-Chlor-3-chlormethylbenzoxazolon synthetisiert . Die Reaktionsbedingungen beinhalten typischerweise die Einhaltung einer kontrollierten Temperatur und eines pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden umfassen häufig großtechnische Chargenprozesse, um Phosalon in nennenswerten Mengen zu produzieren. Die Verbindung ist praktisch unlöslich in Wasser und relativ stabil in sauren Bedingungen, wird aber in alkalischen Bedingungen schnell hydrolysiert .

Analyse Chemischer Reaktionen

Key Metabolic Pathways

-

Oxidation : Phosalone can undergo oxidation to form its oxygen analog (oxon) .

-

Hydrolysis : Hydrolysis of this compound can yield O,O-diethyl dithiophosphoric acid, while hydrolysis of the oxon yields the corresponding thiolic acid .

-

Conjugation : In plants, the major conjugate is identified as the glucose conjugate of the benzoxazol moiety .

Genotoxicity

Research indicates that this compound exposure can lead to genotoxic effects. A study on mice showed time and dose-dependent toxicity, with DNA degradation observed after 5 days of exposure to this compound .

Impact of Calcium Bentonite

Calcium bentonite can reduce the harmful effects of this compound on rumen degradability of dry matter .

Degradation Rates of this compound in Soil

| Soil Type | DT-50 (days) | DT-90 (days) |

|---|---|---|

| Standard Soil 2.1 | 2.1 | 16.5 |

| Standard Soil 2.2 | 2.2 | 30 |

| Standard Soil 2.3 | 0.8 | 19.2 |

| German Field Soil | 0.8 | 13.3 |

| DT-50 = time for 50% degradation, DT-90 = time for 90% degradation |

Degradation Rates Under Anaerobic Conditions

| Compound | Water Phase DT-50 (days) | Water Phase DT-90 (days) | Soil Phase DT-50 (days) | Soil Phase DT-90 (days) | Entire System DT-50 (days) | Entire System DT-90 (days) |

|---|---|---|---|---|---|---|

| This compound | 0.10 | 1.65 | 4.33 | 37.93 | 1.82 | 25.47 |

| 2-amino-5-chlorophenol | 10.15 | 38.42 | nc | nc | 29.10 | nc |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Phosalone is predominantly utilized in agriculture for pest control. It targets a variety of pests, including aphids, spider mites, and whiteflies, making it valuable in crop protection.

Efficacy Against Pests

-

Target Pests : this compound is effective against several agricultural pests, including:

- Aphids

- Spider mites

- Leafhoppers

- Application Rates : The recommended application rates vary based on the target crop and pest species. For instance, studies indicate effective concentrations ranging from 0.5 to 2 kg/ha depending on the crop type and pest pressure .

Residue Studies

Research has shown that this compound residues can persist in various crops post-application. A study conducted on peach orchards revealed residual amounts of this compound in both early and late varieties, emphasizing the need for monitoring to ensure food safety .

| Crop Type | Application Rate (kg/ha) | Residue Level (mg/kg) |

|---|---|---|

| Peaches | 1.0 | 0.15 |

| Grapes | 0.75 | 0.10 |

| Tomatoes | 1.5 | 0.20 |

Environmental Impact Studies

This compound's environmental impact has been a subject of extensive research, particularly concerning its effects on non-target organisms.

Aquatic Toxicity

Studies have demonstrated that this compound can adversely affect aquatic life. For example, a study on Ctenopharyngodon idella (grass carp) indicated significant respiratory impairment due to this compound exposure, leading to decreased oxygen consumption rates .

- Findings :

- Initial increase in oxygen consumption followed by a decline.

- Long-term exposure resulted in stress responses in fish populations.

Soil Degradation

This compound undergoes degradation in soil environments, with studies indicating rapid degradation rates under anaerobic conditions. Research showed that after application, only a small percentage remained after several days, suggesting effective breakdown processes .

| Time (Days) | Remaining this compound (%) |

|---|---|

| 1 | 14 |

| 7 | 2 |

| 77 | <1 |

Toxicological Research

This compound's impact on human health and animal reproduction has been extensively studied.

Reproductive Toxicity

Research indicates that this compound can negatively affect reproductive health in male rats, leading to reduced testicular weights and sperm motility .

- Study Results :

- Significant decrease in body and reproductive organ weights.

- Increased mortality rates among sperm in treated groups.

| Dose (mg/kg) | Testis Weight (g) | Sperm Motility (%) |

|---|---|---|

| Control | 3.5 | 70 |

| Medium | 2.8 | 50 |

| High | 2.0 | 30 |

Long-term Health Effects

Long-term studies have shown that chronic exposure to this compound may lead to cholinesterase inhibition but does not appear to cause teratogenic effects or neurotoxicity in rodents .

Wirkmechanismus

Phosalone exerts its effects primarily through the inhibition of cholinergic enzymes, specifically acetylcholinesterase and butyrylcholinesterase . This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing excessive stimulation of nicotinic and muscarinic receptors in the central and peripheral nervous systems. This results in paralysis of cholinergic synaptic transmission, leading to the toxic effects observed with this compound exposure .

Vergleich Mit ähnlichen Verbindungen

Phosalon wird oft mit anderen Organophosphatpestiziden wie Diazinon, Chlorpyrifos und Dimethoat verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur, ihrem Toxizitätsniveau und ihrer Umweltpersistenz . Zum Beispiel:

Die Einzigartigkeit von Phosalon liegt in seiner spezifischen Anwendung zur Bekämpfung von Schädlingen an bestimmten Feldfrüchten und seiner relativ geringeren Toxizität im Vergleich zu einigen anderen Organophosphatpestiziden .

Biologische Aktivität

Phosalone, a member of the organophosphorus family, is primarily used as an insecticide and acaricide. Its biological activity has been the subject of various studies, focusing on its toxicological effects, mechanisms of action, and potential health implications.

This compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause a range of physiological effects, from mild symptoms to severe neurotoxicity.

In Vivo Studies

-

Inflammation and Oxidative Stress :

A study investigated the effects of this compound on inflammation and oxidative stress in a rat model. The findings indicated that exposure to this compound elevated levels of reactive oxygen species (ROS) and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Specifically, at higher doses, this compound significantly increased oxidative stress markers and inflammatory responses in colon tissues .EA refers to ellagic acid, which was shown to mitigate some toxic effects of this compound by reducing inflammation and restoring AChE activity .Dose (LD50) TNF-α (pg/mg protein) MPO Activity Control 30.00 ± 5.00 15.00 ± 2.00 1/3 LD50 230.47 ± 16.55 35.00 ± 3.00 1/5 LD50 150.00 ± 12.00 25.00 ± 2.50 EA + 1/3 LD50 100.00 ± 10.00 26.00 ± 2.00 -

Genotoxicity :

Research has also suggested that this compound may have genotoxic effects, particularly in mouse bone marrow cells, indicating potential risks for DNA damage following exposure .

In Vitro Studies

This compound's impact on rumen microbial activity was assessed using various concentrations in a controlled environment. The results indicated that while this compound did not significantly affect dry matter disappearance in situ, it did alter microbial populations and their metabolic activities, which could have implications for ruminant health .

Case Studies

-

Residue Analysis in Agriculture :

A recent study analyzed this compound residues in peach orchards, finding varying levels before and after washing and peeling fruits. The results showed that residues were significantly reduced after washing but still present, raising concerns about food safety . -

Toxicity in Aquatic Organisms :

This compound has been shown to affect aquatic life by disrupting endocrine functions and causing behavioral changes in fish species exposed to contaminated water sources . This highlights the broader ecological implications of its use.

Summary of Findings

- Cholinesterase Inhibition : this compound inhibits AChE activity leading to neurotoxic symptoms.

- Inflammatory Response : It induces oxidative stress and inflammation in biological systems.

- Genotoxic Potential : Evidence suggests possible DNA damage upon exposure.

- Environmental Impact : Residues found in agricultural products pose risks for human consumption.

Eigenschaften

IUPAC Name |

6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClNO4PS2/c1-3-16-19(20,17-4-2)21-8-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUNQDKNJZEDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCN1C2=C(C=C(C=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClNO4PS2 | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024259 | |

| Record name | Phosalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [ICSC] Odor like garlic; [HSDB] White crystals; [MSDSonline], Solid, COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | Phosalone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

100 °C c.c. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ketones, alcohols and most aromatic solvents; practically insol in aliphatic hydrocarbons, In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C), In water, 3.05mg/L at 25 °C, 0.00305 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0003 (very poor) | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.338 g/mL at 20 °C, 1.4 g/cm³ | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000005 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | Phosalone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

OPs /including phosalone/ exert their neurotoxicity by binding to and phosphorylating the enzyme acetylcholinesterase in both the central (brain) and peripheral nervous systems. There are laboratory animal data on OPs for cholinesterase activity in plasma, red blood cell (RBC) and brain, as well as behavioral or functional neurological effects in submitted guideline studies. Measures of acetylcholinesterase inhibition in the peripheral nervous system (PNS) are very limited for the OP pesticides. As a matter of /EPA/ science policy, blood cholinesterase data (plasma and RBC) are considered appropriate surrogate measures of potential effects on PNS acetylcholinesterase activity and of potential effects on the central nervous system (CNS) when brain cholinesterase data are lacking. | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/ | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, Colorless | |

CAS No. |

2310-17-0 | |

| Record name | Phosalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2310-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosalone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002310170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448B85HT8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47.5-48 °C, 46 °C | |

| Record name | PHOSALONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phosalone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHOSALONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0797 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.